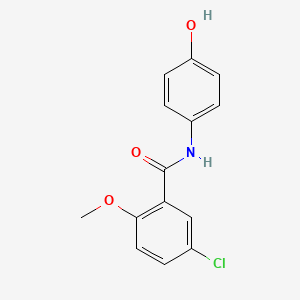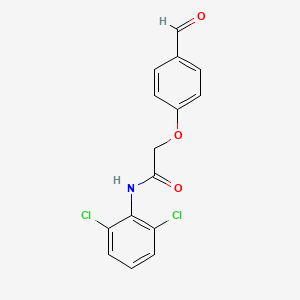![molecular formula C14H15ClFNO B4404814 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4404814.png)
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride
Übersicht
Beschreibung
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied in the field of pharmacology. This compound was initially developed as an immunosuppressant drug, but it has also been found to have potential therapeutic applications in the treatment of multiple sclerosis, cancer, and other diseases.
Wirkmechanismus
The mechanism of action of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride involves its interaction with sphingosine-1-phosphate (S1P) receptors. The compound binds to S1P receptors on lymphocytes, which prevents them from leaving the lymph nodes and entering the bloodstream. This leads to a reduction in the number of circulating lymphocytes, which in turn reduces inflammation and autoimmune reactions. This compound has also been found to have other effects on cellular signaling pathways, including the activation of protein kinase C and the inhibition of histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce inflammation and autoimmune reactions, which makes it a promising drug candidate for the treatment of multiple sclerosis and other autoimmune diseases. This compound has also been found to have anti-cancer properties, and it has been shown to inhibit the growth and metastasis of various types of cancer cells. In addition, this compound has been found to have effects on cellular signaling pathways, including the activation of protein kinase C and the inhibition of histone deacetylases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride has several advantages as a research tool. The compound has a well-defined mechanism of action, which makes it a useful tool for studying cellular signaling pathways. This compound is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. The compound has immunosuppressive properties, which can make it difficult to interpret the results of experiments involving immune cells. In addition, this compound has been found to have off-target effects on some cellular signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride. One area of research is the development of new analogs of the compound that have improved pharmacological properties. Another area of research is the investigation of the effects of this compound on other cellular signaling pathways, including those involved in cell growth and differentiation. In addition, there is ongoing research into the use of this compound as a therapeutic agent for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride has been extensively studied in the field of pharmacology due to its potential therapeutic applications. The compound has been found to have immunosuppressive properties, which make it a promising drug candidate for the treatment of autoimmune diseases such as multiple sclerosis. This compound has also been found to have anti-cancer properties, and it has been shown to inhibit the growth and metastasis of various types of cancer cells.
Eigenschaften
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-2-9-16-10-11-7-8-14(17-11)12-5-3-4-6-13(12)15;/h2-8,16H,1,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLYUROHOKJLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(O1)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4404736.png)
![2-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4404741.png)
![4-(allyloxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4404746.png)
![N-butyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404766.png)
![1-[4-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4404770.png)
![2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4404772.png)

![4-{[4-(4-thiomorpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4404785.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4404797.png)
![5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4404801.png)

amine hydrochloride](/img/structure/B4404819.png)

